3-(3,4-Difluorophenyl)-1,2,4-oxadiazole

Description

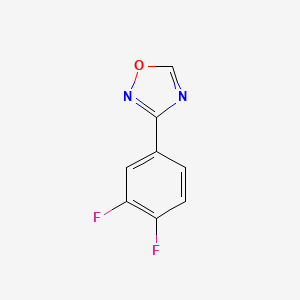

3-(3,4-Difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 3,4-difluorophenyl group.

Structure

3D Structure

Properties

Molecular Formula |

C8H4F2N2O |

|---|---|

Molecular Weight |

182.13 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C8H4F2N2O/c9-6-2-1-5(3-7(6)10)8-11-4-13-12-8/h1-4H |

InChI Key |

SFBYEPWBJJAGEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC=N2)F)F |

Origin of Product |

United States |

Preparation Methods

Tiemann-Krüger Method with Acyl Chlorides

The foundational approach for 1,2,4-oxadiazole synthesis involves the reaction of amidoximes with acyl chlorides. For 3-(3,4-difluorophenyl)-1,2,4-oxadiazole, this method begins with 3,4-difluorophenylamidoxime, synthesized via hydroxylamine hydrochloride treatment of 3,4-difluorobenzonitrile. Subsequent cyclization with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine or TEA) yields the target compound.

Key Data:

| Reaction Component | Conditions | Yield (%) | Limitations |

|---|---|---|---|

| 3,4-Difluorophenylamidoxime + Acetyl Chloride | Pyridine, 80°C, 6 h | 65–75 | Requires toxic solvents; moderate yields |

This method, while straightforward, often suffers from purification challenges due to byproduct formation, particularly when electron-withdrawing groups (e.g., fluorine) reduce amidoxime reactivity.

Carboxylic Acid Activation with Coupling Agents

Modern adaptations employ coupling agents such as T3P (propylphosphonic anhydride) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids for cyclization with amidoximes. For example, 3,4-difluorobenzoic acid reacts with 3,4-difluorophenylamidoxime in the presence of T3P, yielding this compound at 80°C within 0.5–6 hours.

Advantages:

- High Yields: 87–97% under optimized conditions.

- Reduced Byproducts: T3P minimizes side reactions compared to traditional acyl chlorides.

Limitations:

- Costly coupling agents (e.g., T3P) increase production expenses.

- Requires anhydrous conditions and inert atmospheres.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly accelerates heterocyclization reactions. A two-step protocol involves:

- Amidoxime Formation: 3,4-Difluorobenzonitrile reacts with hydroxylamine hydrochloride under MWI (100°C, 10 min) in the presence of MgO.

- Cyclization: The resulting amidoxime reacts with 3,4-difluorobenzoic acid methyl ester using NH₄F/Al₂O₃ under MWI (120°C, 5 min).

Key Data:

| Step | Conditions | Yield (%) | Time Savings vs. Classical |

|---|---|---|---|

| Amidoxime Formation | MWI, MgO, 100°C | 85 | 90% reduction |

| Cyclization | MWI, NH₄F/Al₂O₃, 120°C | 78 | 85% reduction |

Benefits:

- Rapid Synthesis: Total reaction time < 20 minutes.

- Eco-Friendly: Reduced solvent volumes (≤5 mL/g substrate).

One-Pot Strategies in Superbase Media

Baykov et al. demonstrated a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using NaOH/DMSO as a superbase medium. For this compound, this method involves:

- In Situ Activation: 3,4-Difluorobenzoic acid methyl ester reacts directly with 3,4-difluorophenylamidoxime in NaOH/DMSO at room temperature.

- Cyclization: Spontaneous dehydration forms the oxadiazole ring within 4–24 hours.

Performance Metrics:

- Yield Range: 11–90% (substrate-dependent).

- Solvent System: DMSO enables high solubility of aryl substrates but complicates purification.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Classical Cyclization | 65–75 | 6–12 h | Moderate | High (toxic solvents) |

| Microwave-Assisted | 78–85 | 15–20 min | High | Low |

| One-Pot (NaOH/DMSO) | 11–90 | 4–24 h | Low | Moderate |

| Photoredox Catalysis | 35–50 | 2–4 h | High | Low |

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(3,4-Difluorophenyl)-1,2,4-oxadiazole and its derivatives have a range of biological activities, making them useful in drug design and various therapeutic applications . Oxadiazoles, in general, are considered privileged scaffolds in medicinal chemistry because of their combined hydrophilic and electron donor properties, thermal and chemical resistance, and metabolic stability .

Biological Importance and Applications of Oxadiazoles

1,2,4-oxadiazoles Growing interest has been noted among medicinal chemists for oxadiazole due to its biological activity and being used as a privileged scaffold in drug design with various therapeutic applications . The 1,2,4-oxadiazole ring can bind and inhibit receptors such as 5-hydroxytryptamine1B/D (5-HT1B/D) and exhibits pharmacological activities such as anti-inflammatory, anticancer, anti-TB, anti-tussive, and anti-tubercular . Several 1,2,4-oxadiazole-based medicines have been found to be effective in clinical trials . For example, Oxolamine exhibits anti-tussive and anti-inflammatory activity, Irrigor shows anesthetic and vasodilator activity, Libexin indicates anti-tussive activity, and Ataluren is used in the treatment of cystic fibrosis .

1,3,4-oxadiazoles Oxadiazole derivatives exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities . Some derivatives have shown strong antibacterial and antiparasitic effects in vitro . Additionally, some nipecotic acid 1,3,4-oxadiazole-based hybrids have exhibited good antiepileptic activity .

Applications in Cancer Treatment

α-Trifluoromethyl Chalcones α-Trifluoromethyl chalcones have been evaluated for their antiproliferative activities against androgen-independent prostate cancer cell lines and other cancer types . Studies have demonstrated antitumor activity in vivo with both oral and intraperitoneal administration . Cell-based mechanism of action studies have shown that these compounds induce cell accumulation at sub-G1 and G2/M phases without interfering with microtubule polymerization .

Antiproliferative Activity The introduction of a 5-substituted-1,2,4-oxadiazole heterocycle into a ribose-derivative structure improved anticancer activity . One compound showed the highest antiproliferative potency and selectivity against WiDr (human colon cancer cell line) with a GI50 value of 4.5 μM . The presence of an electron-withdrawing group at the para position of the aromatic ring was crucial for ensuring high biological activity . Several novel 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic and pro-apoptotic properties against various types of carcinoma .

Other Biological Activities

Anti-inflammatory and Analgesic Effects Some oxadiazole derivatives have been tested for their anti-inflammatory and analgesic effects . One study showed that the presence of 3,4-dimethoxyphenyl, 4-chlorophenyl, or the 5-position substitution of the oxadiazole ring improves anti-inflammatory activity . Some derivatives have also shown significant analgesic activity .

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Phenyl Rings

The substitution pattern on the phenyl ring significantly influences biological activity. Key comparisons include:

Key Findings :

- Fluorine vs. Chlorine : Replacement of fluorine with chlorine (e.g., dichlorophenyl analog) enhances MAO-B inhibition but may reduce brain-targeted neuroprotective effects due to increased lipophilicity .

- Positional Fluorine Effects : 3,4-Difluorophenyl substitution (as in DDO-7263) is critical for Nrf2 activation and NLRP3 inhibition, whereas 2,3-difluorophenyl analogs lose activity .

Pharmacological Activity Profiles

Neuroprotective and Anti-inflammatory Activity

- DDO-7263 : Demonstrates potent neuroprotection in MPTP-induced Parkinson’s disease models by activating Nrf2 and suppressing NLRP3 inflammasome activity. Reduces oxidative stress in PC12 cells by 40–60% at 10 μM .

- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: Lacks Nrf2 activation but shows strong MAO-B inhibition (IC50: 0.036 μM), making it a candidate for Parkinson’s disease via monoamine modulation .

Enzyme Inhibition

- MAO-B Selectivity : Dichlorophenyl-indolyl oxadiazole exhibits >100-fold selectivity for MAO-B over MAO-A, attributed to the indole moiety enhancing hydrophobic interactions with the enzyme’s active site .

- NLRP3 Inflammasome Inhibition : DDO-7263 reduces neuroinflammation by 50–70% in murine models, linked to its 3,4-difluorophenyl group stabilizing Nrf2-Keap1 interactions .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Fluorine substituents reduce logD compared to chlorine analogs, improving blood-brain barrier (BBB) penetration. DDO-7263’s logD is ~2.5, favoring brain targeting .

- Metabolic Stability : 1,2,4-Oxadiazoles with electron-withdrawing groups (e.g., fluorine) exhibit higher metabolic stability than ester or amide bioisosteres .

Critical Analysis of Structural Modifications

- Pyridinyl vs. Indolyl Substituents : Pyridinyl groups (as in DDO-7263) enhance solubility and Nrf2 binding affinity, whereas indolyl groups favor MAO-B inhibition .

- Fluorine’s Role : 3,4-Difluorophenyl groups optimize steric and electronic interactions with NLRP3, while 2-fluorophenyl analogs show diminished activity due to misalignment in target binding pockets .

Biological Activity

The compound 3-(3,4-Difluorophenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a difluorophenyl group attached to the oxadiazole ring, which is instrumental in its biological activities.

Biological Activities

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound.

1. Anticancer Activity

Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance:

- A study demonstrated that compounds containing the oxadiazole moiety showed significant inhibitory effects on various cancer cell lines. Specifically, derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil .

- In vitro assays indicated that this compound induced apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases .

2. Antimicrobial Activity

The antimicrobial efficacy of oxadiazoles has been well-documented:

- Antibacterial Activity : Compounds similar to this compound have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial cell wall synthesis .

- Antifungal Activity : Studies have reported that oxadiazole derivatives can inhibit fungal growth by disrupting cell membrane integrity .

3. Anti-inflammatory Activity

Research has suggested that oxadiazoles possess anti-inflammatory properties:

- Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Oxadiazoles act as inhibitors for various enzymes involved in critical biochemical pathways. For example, inhibition of dihydrofolate reductase (DHFR) has been noted in some derivatives .

- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells is a significant mechanism through which these compounds exert their anticancer effects .

Case Studies and Research Findings

A selection of relevant studies provides further insight into the efficacy of this compound:

Q & A

Basic: What are the established synthetic routes for 3-(3,4-difluorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves cyclization reactions between amidoximes and acyl chlorides or aldehydes. For example:

- Route 1: Reacting substituted benzoyl chloride with 2-chlorobenzamidoxime in pyridine yields 3,5-diaryl-1,2,4-oxadiazoles .

- Route 2: Refluxing 4-amino-triazole derivatives with substituted benzaldehyde in ethanol and glacial acetic acid (4 hours, followed by solvent evaporation) produces oxadiazoles .

Optimization Tips: - Use high-purity reagents and inert atmospheres to minimize side reactions.

- Adjust solvent polarity (e.g., ethanol vs. DMF) to improve cyclization efficiency.

- Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) for >95% purity .

Basic: Which spectroscopic and computational methods are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy:

- Computational Tools:

- Multiwfn: Analyze electron localization function (ELF) and electrostatic potential (ESP) to predict reactive sites .

- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to study solvent effects on UV-Vis spectra .

Reference Data: Single-crystal X-ray diffraction confirms bond lengths (C-N: 1.30–1.34 Å, N-O: 1.36–1.40 Å) .

Basic: What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound derivatives?

Methodological Answer:

- Antioxidant Activity:

- Cytotoxicity:

- MTT Assay: Screen against cancer cell lines (e.g., PC12 cells) at 10–100 μM for 48 hours .

- Enzyme Inhibition:

- COX-2/5-LOX: Use fluorescence-based kits to assess IC₅₀ (target <10 μM) .

Advanced: How can researchers design in vivo studies to assess the neuroprotective efficacy of this compound in neurodegenerative models?

Methodological Answer:

- Model Selection: MPTP-induced Parkinson’s disease in mice (20 mg/kg MPTP, 7 days) .

- Parameters:

- Behavioral Tests: Rotarod performance and grip strength.

- Biomarkers: Measure NLRP3 inflammasome components (IL-1β, caspase-1) via ELISA and brain Nrf2 levels via Western blot .

- Dosage: Administer 10–50 mg/kg compound orally for 14 days; optimize based on plasma half-life (e.g., DDO-7263 shows t₁/₂ = 4.2 hours) .

Advanced: What computational strategies are suitable for predicting reactivity and target interactions of this compound?

Methodological Answer:

- Reactivity Prediction:

- Target Interaction:

- SAR Analysis: Use Multiwfn to correlate ESP maps with bioactivity (e.g., electron-deficient aryl groups enhance antioxidant potency) .

Advanced: How can contradictory results in antioxidant or cytotoxic activity among similar derivatives be systematically addressed?

Methodological Answer:

- Controlled Variables:

- Structural Modifications:

- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance radical scavenging .

- Replace 3,4-difluorophenyl with 4-pyridyl to shift activity from antioxidant to kinase inhibition .

Case Study: Derivatives lacking vanillin groups show 40% lower ABTS scavenging, highlighting substituent criticality .

Advanced: What methodologies evaluate the potential of this compound in high-energy materials?

Methodological Answer:

- Performance Metrics:

- Synthetic Modifications:

Advanced: How does the substitution pattern influence the compound’s mechanism in inhibiting inflammatory pathways like NLRP3?

Methodological Answer:

- Key Modifications:

- 3,4-Difluorophenyl Group: Enhances blood-brain barrier penetration (logP = 2.8) and NLRP3 binding (Ki = 0.8 μM) .

- Pyridyl vs. Phenyl: Pyridyl derivatives increase Nrf2 activation (2-fold vs. phenyl) but reduce solubility .

- Mechanistic Studies:

- Knockout Models: Use NLRP3⁻/⁻ mice to confirm target specificity.

- qPCR: Quantify NLRP3, ASC, and caspase-1 mRNA levels in treated vs. untreated tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.